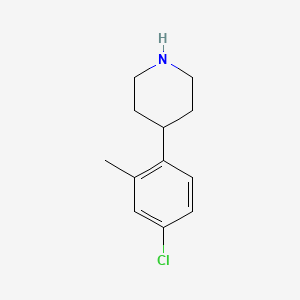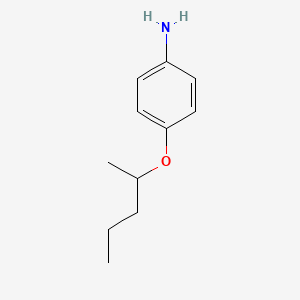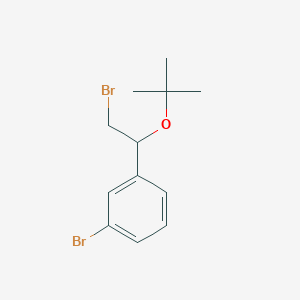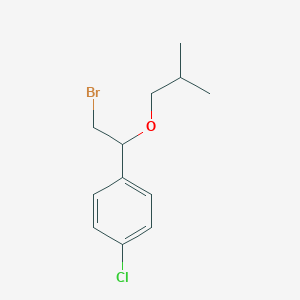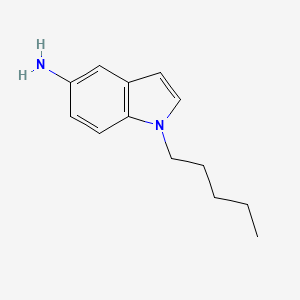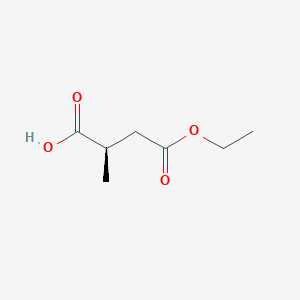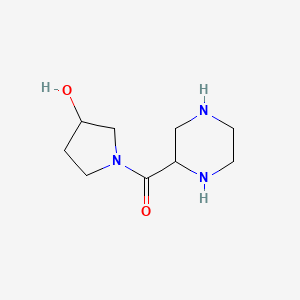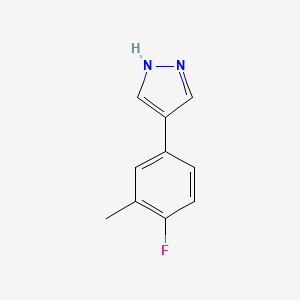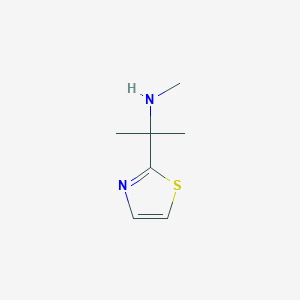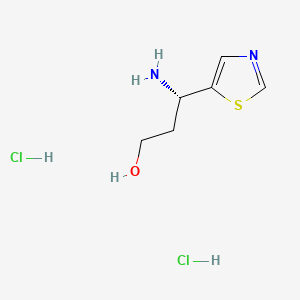
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride is a chemical compound with the molecular formula C6H10N2OS·2(HCl). It is known for its diverse properties and potential applications in various scientific fields. The compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom. This structure contributes to its unique chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride typically involves the reaction of 3-amino-1-propanol with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process can be summarized as follows:
Starting Materials: 3-amino-1-propanol and a thiazole derivative.
Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid.
Product Formation: The resulting product is this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used.
Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring plays a crucial role in its binding affinity and specificity .
類似化合物との比較
Similar Compounds
2-amino-3-(1,3-thiazol-5-yl)propan-1-ol: Similar structure but different salt form.
3-(1,3-thiazol-5-yl)propan-1-amine: Lacks the amino group on the propanol chain.
1-(1,3-thiazol-5-yl)propan-2-amine: Different position of the amino group.
Uniqueness
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-oldihydrochloride is unique due to its specific stereochemistry and the presence of both amino and thiazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C6H12Cl2N2OS |
|---|---|
分子量 |
231.14 g/mol |
IUPAC名 |
(3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H10N2OS.2ClH/c7-5(1-2-9)6-3-8-4-10-6;;/h3-5,9H,1-2,7H2;2*1H/t5-;;/m0../s1 |
InChIキー |
PHPVFTZWJIHURT-XRIGFGBMSA-N |
異性体SMILES |
C1=C(SC=N1)[C@H](CCO)N.Cl.Cl |
正規SMILES |
C1=C(SC=N1)C(CCO)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


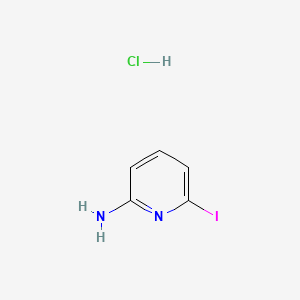
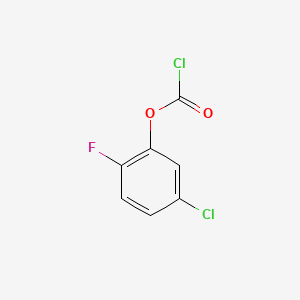

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
